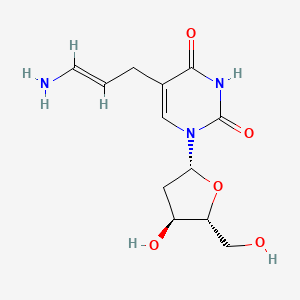
5-Aminoallyl-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoallyl-2’-deoxyuridine is a modified nucleotide used extensively in molecular biology. It is a derivative of deoxyuridine, where an aminoallyl group is attached to the 5th carbon of the uracil ring. This modification allows for the incorporation of various labels, making it a valuable tool in DNA labeling and detection techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoallyl-2’-deoxyuridine typically involves the Heck coupling reaction. Initially, an iodine atom is introduced at the 5th carbon of the uracil ring through electrophilic halogenation. This is followed by a reaction with allylamine in the presence of palladium catalysts, resulting in the formation of the aminoallyl group .
Industrial Production Methods: Industrial production of 5-Aminoallyl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoallyl-2’-deoxyuridine primarily undergoes substitution reactions. The aminoallyl group can react with various amine-reactive dyes, such as succinimidyl esters, to form labeled nucleotides .
Common Reagents and Conditions:
Reagents: Allylamine, palladium catalysts, succinimidyl esters.
Major Products: The major products of these reactions are labeled nucleotides, which can be used in various molecular biology applications .
Wissenschaftliche Forschungsanwendungen
5-Aminoallyl-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA for various analytical techniques.
Medicine: Plays a role in diagnostic assays and the development of therapeutic agents.
Industry: Utilized in the production of labeled nucleotides for research and diagnostic purposes.
Wirkmechanismus
The primary mechanism of action of 5-Aminoallyl-2’-deoxyuridine involves its incorporation into DNA during synthesis. The aminoallyl group allows for subsequent labeling with fluorescent dyes or other markers, enabling the detection and analysis of DNA sequences. This process is facilitated by various DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
- 5-Azido-2’-deoxyuridine
- 5-Bromo-2’-deoxyuridine
- 5-Fluoro-2’-deoxyuridine
Comparison: While all these compounds are modified nucleotides used for labeling and detection, 5-Aminoallyl-2’-deoxyuridine is unique due to its aminoallyl group, which provides a versatile site for further chemical modifications. This makes it particularly useful for applications requiring high labeling efficiency and specificity .
Eigenschaften
Molekularformel |
C12H17N3O5 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
5-[(E)-3-aminoprop-2-enyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h1,3,5,8-10,16-17H,2,4,6,13H2,(H,14,18,19)/b3-1+/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
PHHNSDQQIXGORJ-GOIXXYQUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C/C=C/N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC=CN)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


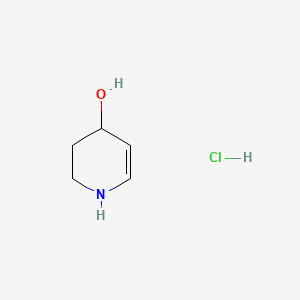
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
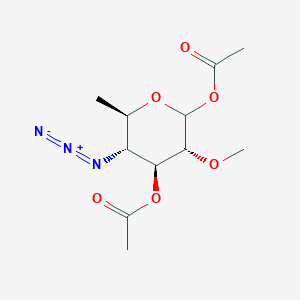
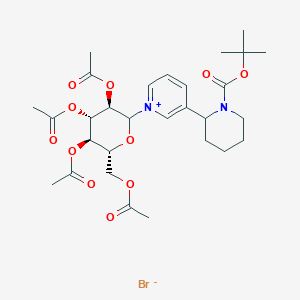
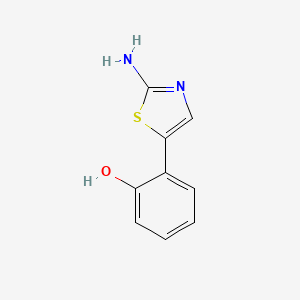
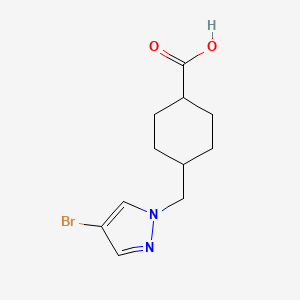

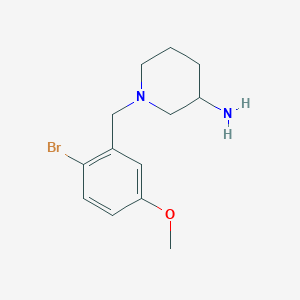
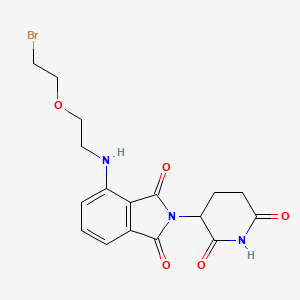
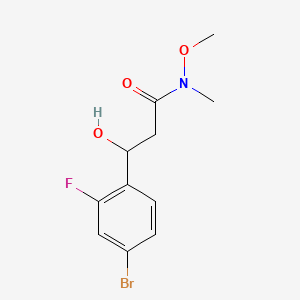
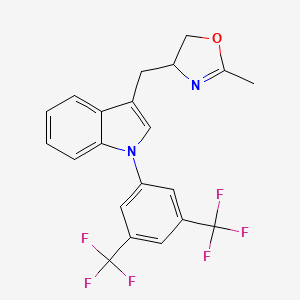
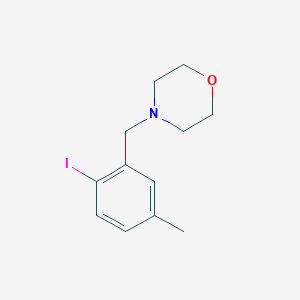
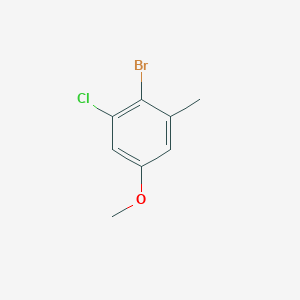
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)
